![molecular formula C19H15F3N2S2 B2511174 4-((Methylsulfanyl)methyl)-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine CAS No. 477886-16-1](/img/structure/B2511174.png)
4-((Methylsulfanyl)methyl)-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine
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Description
4-((Methylsulfanyl)methyl)-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine is a useful research compound. Its molecular formula is C19H15F3N2S2 and its molecular weight is 392.46. The purity is usually 95%.
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Scientific Research Applications
- Researchers have synthesized and evaluated trifluoromethyl-containing polysubstituted pyrimidine derivatives to seek more effective anti-tumor drugs . These compounds were tested against four human tumor cell lines (PC-3, MGC-803, MCF-7, HGC-27) using the MTT method.
- The trifluoromethyl group appears in fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant. Fluoxetine (chemical name: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is employed to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- While not directly related to the mentioned compound, the trifluoromethyl group has been incorporated into novel antibiotics. These antibiotics are urgently needed to combat antibiotic-resistant bacterial infections, including those caused by Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
- The active fragment of 1,2,3-triazole has significant effects on antitumor activity. Researchers have synthesized and evaluated 1H-1,2,3-triazole-nimesulide derivatives, some of which demonstrated promising antiproliferative activity against specific cancer cell lines .
Antitumor Activity
Antidepressant Potential
Antibacterial Agents
1,2,3-Triazole Moiety and Antitumor Properties
properties
IUPAC Name |
4-(methylsulfanylmethyl)-2-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2S2/c1-25-12-15-11-17(24-18(23-15)13-6-3-2-4-7-13)26-16-9-5-8-14(10-16)19(20,21)22/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKPUJIWMOZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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